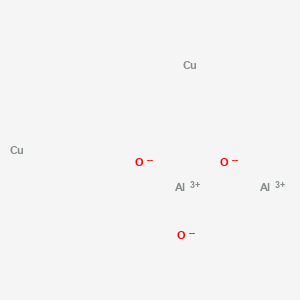
Copperaluminumoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copperaluminumoxide is a compound formed by the combination of copper and aluminum oxides. It is known for its unique properties, including high thermal stability, electrical conductivity, and resistance to corrosion. These characteristics make it valuable in various industrial applications, particularly in the fields of electronics, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copperaluminumoxide can be synthesized through various methods, including mechanochemical reduction, sol-gel processes, and thermal decomposition. One common method involves the mechanochemical reduction of copper oxide with aluminum at a stoichiometric ratio. This process is carried out in high-energy planetary activators or ball mills, leading to the formation of a composite structure of copper and aluminum oxide .
Industrial Production Methods: In industrial settings, this compound is often produced by calcination of copper and aluminum precursors at high temperatures. For instance, copper oxide nanoparticles can be prepared by calcining a mixture of copper acetate and salicylic acid at 500-600°C . This method ensures high purity and uniform particle size, which are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Copperaluminumoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reversible decomposition of copper oxide into copper(I) oxide and oxygen at high temperatures (850-1000°C) . This reaction is significant for oxygen storage and production.
Common Reagents and Conditions: The interaction between copper oxide and aluminum oxide typically occurs at temperatures ranging from 700 to 1000°C. The formation of this compound is influenced by the type of alumina used (e.g., amorphous aluminum hydroxide, γ-alumina, α-alumina) and the partial pressure of oxygen .
Major Products: The major products formed from these reactions include copper(I) oxide, aluminum oxide, and delafossite (CuAlO2). These products have distinct properties and applications, particularly in catalysis and materials science .
Applications De Recherche Scientifique
Copperaluminumoxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology and Medicine: this compound nanoparticles exhibit antimicrobial properties, making them useful in biomedical applications such as wound healing and infection control.
Industry: In the electronics industry, this compound is used in the production of semiconductors and conductive coatings.
Mécanisme D'action
The mechanism of action of copperaluminumoxide involves the generation of reactive oxygen species (ROS), which can damage cellular membranes and proteins. This antimicrobial activity is primarily due to the oxidative stress induced by ROS, leading to the disruption of microbial cell walls and subsequent cell death . Additionally, this compound can interact with various molecular targets, including enzymes and DNA, further enhancing its antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
- Copper oxide (CuO)
- Aluminum oxide (Al2O3)
- Copper(I) oxide (Cu2O)
- Delafossite (CuAlO2)
These compounds share some properties with copperaluminumoxide but differ in their specific applications and performance characteristics.
Propriétés
Formule moléculaire |
Al2Cu2O3 |
|---|---|
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
dialuminum;copper;oxygen(2-) |
InChI |
InChI=1S/2Al.2Cu.3O/q2*+3;;;3*-2 |
Clé InChI |
XMKACXIAOLRRFE-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Al+3].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




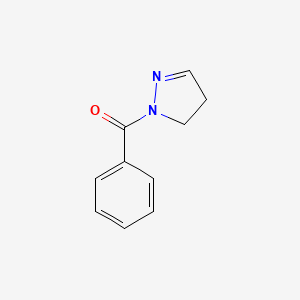
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
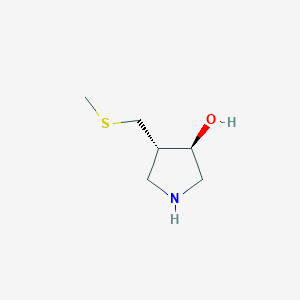
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
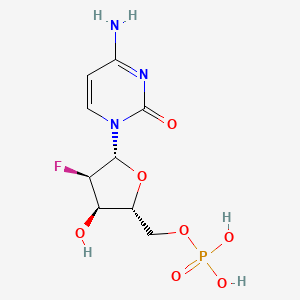
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
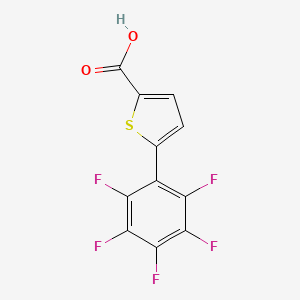

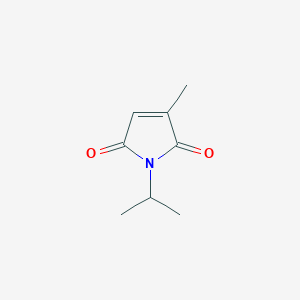
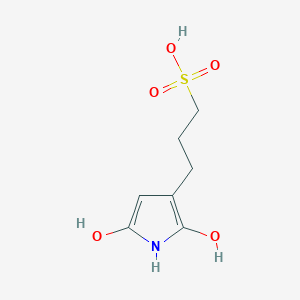
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
